molecular formula C8H8I2O2 B189239 1,4-Diiodo-2,5-dimethoxybenzene CAS No. 51560-21-5

1,4-Diiodo-2,5-dimethoxybenzene

Cat. No. B189239
CAS RN: 51560-21-5
M. Wt: 389.96 g/mol
InChI Key: GLVOXVCTGAISRY-UHFFFAOYSA-N
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Description

1,4-Diiodo-2,5-dimethoxybenzene is a chemical compound with the molecular formula C8H8I2O2 . It has a molecular weight of 389.96 . It is used as a precursor in the preparation of martinellic acid and 1,4-bis (p-R-phenylethynyl)benzenes .


Synthesis Analysis

The synthesis of 1,4-Diiodo-2,5-dimethoxybenzene involves several steps. It has been used in the preparation of poly [(9,9-bis (6- (dibromohexyl)-2,7-fluorene))- alt -1,4- (2,5-dimethoxybenzene)], a water-soluble polyfluorene derivative .


Molecular Structure Analysis

The molecular structure of 1,4-Diiodo-2,5-dimethoxybenzene is represented by the SMILES notation COc1cc(c(cc1I)OC)I . The InChI code for the compound is 1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3 .


Chemical Reactions Analysis

1,4-Diiodo-2,5-dimethoxybenzene can undergo various chemical reactions. For instance, when 1,4-dimethoxybenzene reacts with the carbocation generated from tert-butyl alcohol, a trisubstituted product, 1-tert-butyl-2,5-dimethoxybenzene is generated .


Physical And Chemical Properties Analysis

1,4-Diiodo-2,5-dimethoxybenzene is a solid at 20 degrees Celsius . It has a molecular weight of 389.96 .

Scientific Research Applications

Synthesis and Chemical Reactions

1,4-Diiodo-2,5-dimethoxybenzene serves as a precursor in various chemical syntheses. For instance, it is used in the Heck reaction to synthesize derivatives like 1,4-di(2-butoxycarbonyl-trans-vinyl)-2,5-dimethoxybenzene, demonstrating its utility in creating complex organic compounds (Molano, Sierra, & Ochoa-Puentes, 2015). Additionally, its derivatives have been explored for their electrochemical properties, such as in the case of 2,5-di-tert-butyl-1,4-dimethoxybenzene, which is studied for its role in lithium-ion batteries (Chen & Amine, 2007).

Medical Intermediate Molecule Synthesis

It's also important in the synthesis of medical intermediate molecules. For example, 2,5-dimethoxy-4-ethylthio-benzeneethanamine, a molecule used in treating psychotic and schizophrenic psychosis, is prepared from 1,4-dimethoxybenzene, showcasing its relevance in pharmaceutical research (Z. Zhimin, 2003).

Battery Technology

In the field of battery technology, derivatives of 1,4-Diiodo-2,5-dimethoxybenzene, such as 1,4-dimethoxybenzene derivatives, are chosen for their high open-circuit potentials and electrochemical reversibility, crucial for non-aqueous redox flow batteries. However, improving their chemical stability remains a challenge, which is being addressed through novel substitutions in the arene ring (Jingjing Zhang et al., 2017).

Organic Chemistry Research

The compound is also integral to various organic chemistry research. For instance, fused 1,4-dimethoxybenzenes can be oxidized to benzoquinones, demonstrating its versatility in organic reactions (D. W. Kim, Choi, Lee, & Chi, 2001).

Electrochemical Studies

Electrochemical studies involving 1,4-Diiodo-2,5-dimethoxybenzene derivatives provide insights into their redox behaviors, which are crucial for applications in energy storage systems (Lee Moshurchak, Buhrmester, & Dahn, 2005).

Safety And Hazards

Handling 1,4-Diiodo-2,5-dimethoxybenzene requires caution. It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is advised .

Future Directions

1,4-Diiodo-2,5-dimethoxybenzene has potential applications in the synthesis of other chemical compounds. For example, it has been used in the preparation of poly [(9,9-bis (6- (dibromohexyl)-2,7-fluorene))- alt -1,4- (2,5-dimethoxybenzene)], a water-soluble polyfluorene derivative .

properties

IUPAC Name

1,4-diiodo-2,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8I2O2/c1-11-7-3-6(10)8(12-2)4-5(7)9/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLVOXVCTGAISRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1I)OC)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8I2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10348627
Record name 1,4-diiodo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Diiodo-2,5-dimethoxybenzene

CAS RN

51560-21-5
Record name 1,4-diiodo-2,5-dimethoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10348627
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
109
Citations
K Wariishi, S Morishima, Y Inagaki - Organic process research & …, 2003 - ACS Publications
A facile synthesis of 1,4-dialkoxy-2,5-diiodobenzenes via diiodination of the corresponding dialkoxybenzenes with iodine monochloride has been developed. Employment of an …
Number of citations: 33 pubs.acs.org
A Barattucci, M Chiara Aversa, E Deni… - Helvetica Chimica …, 2014 - Wiley Online Library
The stereoselective and efficient monoaddition of transient [(1S,2R,4R)‐2‐hydroxy‐7,7‐dimethylbicyclo[2.2.1]hept‐1‐yl]methanesulfenic (=(1S)‐isoborneol‐10‐sulfenic) acid to isomeric …
Number of citations: 3 onlinelibrary.wiley.com
N Marshall, SK Sontag, J Locklin - Macromolecules, 2010 - ACS Publications
Conjugated polymer films of unsubstituted and alkoxy-substituted poly(p-phenylene) have been prepared via a Kumada-type catalyst-transfer polycondensation in a grafting-from …
Number of citations: 62 pubs.acs.org
L Tan, D Takeuchi, K Osakada - Journal of Polymer Science …, 2019 - Wiley Online Library
The Pd‐catalyzed three‐component coupling polycondensation of diiodoarenes, nonconjugated dienes, and carbonucleophiles afforded poly(arylene alkenylene)s with moderate …
Number of citations: 2 onlinelibrary.wiley.com
JR Reynolds, JP Ruiz, AD Child, K Nayak… - …, 1991 - ACS Publications
Poly (di-2-thienylphenylene)(2a), poly (di-2-thienyl-2, 5-dimethylphenylene)(2b), and poly-(di-2-thienyl-2, 5-dimethoxyphenylene)(2c) have been prepared to examine the effect of …
Number of citations: 146 pubs.acs.org
CW Kang, YJ Ko, SM Lee, HJ Kim, J Choi… - Journal of Materials …, 2021 - pubs.rsc.org
Conjugated microporous polymers (CMPs) have significant potential as electrode materials for electric energy storage devices due to their high surface areas, conjugation features, and …
Number of citations: 6 pubs.rsc.org
BL Frey, MT Figgins, GP Van Trieste III… - Journal of the …, 2022 - ACS Publications
Small molecule redox mediators convey interfacial electron transfer events into bulk solution and can enable diverse substrate activation mechanisms in synthetic electrocatalysis. Here, …
Number of citations: 15 pubs.acs.org
C Yi, C Blum, M Lehmann, S Keller, SX Liu… - The Journal of …, 2010 - ACS Publications
An efficient synthetic approach to construct a fully substituted benzo[1,2-b:4,5-b′]difuran (BDF) 2a via base-catalyzed double annulations is presented. Compound 2a can readily …
Number of citations: 62 pubs.acs.org
CC Chang, SL Yau, JW Tu, JS Yang - Surface science, 2003 - Elsevier
We used cyclic voltammetry and in situ scanning tunneling microscopy (STM) to examine the adsorption of iodine, iodobenzene, iodoheptane and 1,4-dihydroxy-2-iodobenzene on a …
Number of citations: 27 www.sciencedirect.com
MI Bruce, NJ Head, BW Skelton… - … Section C: Crystal …, 2004 - scripts.iucr.org
The principal determinants of packing in crystals of the title compound, C12H10O2, which has crystallographically imposed inversion symmetry, are interactions between the alkyne H …
Number of citations: 1 scripts.iucr.org

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